3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid is a boronic acid derivative. This compound is characterized by the presence of a cyclopentene ring and a dioxaborolane group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid primarily involves its role as a boronic acid derivative in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid is unique due to its cyclopentene ring, which imparts distinct reactivity and steric properties compared to other boronic acid derivatives. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C12H19BO4 |
---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H19BO4/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(7-9)10(14)15/h6,8H,5,7H2,1-4H3,(H,14,15) |
InChI Key |
CKBXSHPUEXZFFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)O |
Origin of Product |
United States |
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